

[2-(4-Methylpiperazin-1-yl)phenyl]methanol

chemical structure and IUPAC name

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Compound of Interest

Compound Name: [2-(4-Methylpiperazin-1-yl)phenyl]methanol

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An In-depth Technical Guide to [2-(4-Methylpiperazin-1-yl)phenyl]methanol

This document provides a comprehensive technical overview of the chemical compound **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, potential analytical workflows, and safety information.

Chemical Identity and Structure

[2-(4-Methylpiperazin-1-yl)phenyl]methanol is an organic compound featuring a phenylmethanol core substituted with a 4-methylpiperazine group at the ortho position.^[1] The presence of the hydroxyl (-OH) group allows for hydrogen bonding, contributing to moderate solubility in polar solvents, while the 4-methylpiperazine moiety is a common pharmacophore found in many pharmaceuticals, suggesting its potential for biological activity.^[1]

IUPAC Name: **[2-(4-methylpiperazin-1-yl)phenyl]methanol**^[2]

Chemical Structure:

- Description:** The structure consists of a benzene ring where one carbon atom is attached to a hydroxymethyl group (-CH₂OH). An adjacent carbon atom on the ring is bonded to a nitrogen atom of a piperazine ring. The nitrogen atom at the opposite (para) position of the piperazine ring is bonded to a methyl group (-CH₃).

Table 1: Chemical Identifiers and Key Properties

| Identifier | Value | Source |
|-------------------|--|-----------|
| CAS Number | 123987-12-2 | [1][2][3] |
| Molecular Formula | C ₁₂ H ₁₈ N ₂ O | [2][3] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| PubChem CID | 2795567 | [2] |

| Synonyms | 2-(4-Methylpiperazin-1-Yl)Benzyl Alcohol, 2-(4-N-Methylpiperaziny)benzyl alcohol |[1] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are computed properties that are valuable in drug discovery and development for estimating characteristics like absorption and distribution.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |
|--------------------------------|---------------------|--------|
| Molecular Weight | 206.28 g/mol | [2] |
| Exact Mass | 206.141913202 Da | [2] |
| Topological Polar Surface Area | 26.7 Å ² | [2] |
| Heavy Atom Count | 15 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 |[2] |

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis and specific biological assays of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** are not extensively documented in publicly available literature. However, standard analytical techniques are employed for its characterization and quality control. Below are representative protocols for the structural elucidation and purity assessment of this compound and related derivatives.

Purity and Identity Confirmation via GC-MS

This protocol is a representative method for identifying the compound and assessing volatile impurities.

- Objective: To confirm the identity and assess the purity of the sample.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: A solution of the sample (1 mg/mL) is prepared in a suitable solvent such as methanol or dichloromethane.
- GC-MS Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Inlet Temperature: 250°C.
 - Oven Program: Begin at 100°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-400.

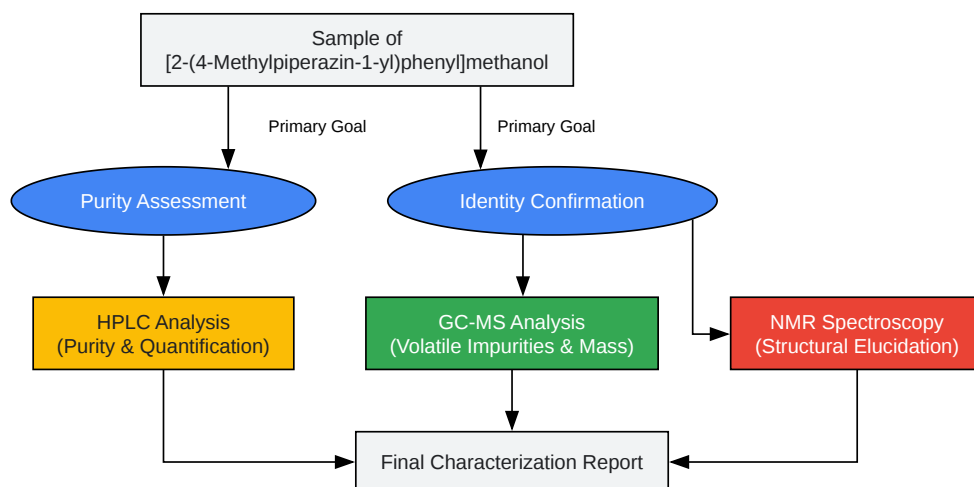
Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of the compound.

- Objective: To determine the purity of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**.
- Instrumentation: HPLC system with a UV or MS detector.
- Sample Preparation: A solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
 - Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30°C.
 - Detection: UV at 254 nm.

Logical Workflow for Chemical Analysis

The following diagram illustrates a standard workflow for the complete analytical characterization of a synthesized batch of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**, ensuring its identity, purity, and structural integrity.



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Caption: Logical workflow for the analytical characterization of the title compound.

Safety and Handling

According to the UN GHS classification, **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** is associated with several hazards. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound.

Table 3: GHS Hazard Statements

| Hazard Code | Description |
|-------------|----------------------------------|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |

Source:[2]

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References

- 1. CAS 123987-12-2: [2-(4-Methylpiperazin-1-yl)phenyl]methanol [cymitquimica.com]
- 2. (2-(4-Methylpiperazin-1-yl)phenyl)methanol | C₁₂H₁₈N₂O | CID 2795567 - PubChem [pubchem.ncbi.nlm.nih.gov]
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